molecular formula C12H6F6N2 B1354443 4,4'-Bis(trifluoromethyl)-2,2'-bipyridine CAS No. 142946-79-0

4,4'-Bis(trifluoromethyl)-2,2'-bipyridine

Cat. No.: B1354443
CAS No.: 142946-79-0
M. Wt: 292.18 g/mol
InChI Key: FFOMEQIMPYKURW-UHFFFAOYSA-N
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Mechanism of Action

The trifluoromethyl anchoring groups in “2,2’-Bipyridine, 4,4’-bis(trifluoromethyl)-” improve the photoconversion efficiency (up to 34%) in dye-sensitive solar cells (DSSCs). The enhancement is owing to the stabilization of the highest occupied molecular orbital (HOMO) introduced by the fluorinated building blocks .

Safety and Hazards

The safety information for “2,2’-Bipyridine, 4,4’-bis(trifluoromethyl)-” includes a signal word of “Warning” and hazard statements of H302-H315-H319-H335 . Precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Future Directions

The future directions for “2,2’-Bipyridine, 4,4’-bis(trifluoromethyl)-” could involve its use in Ir (III) complexes suitable for use in photocatalysis and phosphorescent OLEDs . It could also be used in the synthesis of other compounds, as indicated by its use in the synthesis of tetradentate ligand 4,4’-bis(trifluoromethyl)-2,2’-bipyridine-6,6’-dicarboxylic acid (H21) and three corresponding anionic rare earth complexes .

Chemical Reactions Analysis

Types of Reactions

2,2’-Bipyridine, 4,4’-bis(trifluoromethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridine N-oxides, while reduction can produce partially or fully reduced bipyridine derivatives .

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: The parent compound without trifluoromethyl groups.

    4,4’-Dimethyl-2,2’-bipyridine: A bipyridine derivative with methyl groups instead of trifluoromethyl groups.

    4,4’-Dimethoxy-2,2’-bipyridine: A derivative with methoxy groups.

    5,5’-Dimethyl-2,2’-bipyridine: Another bipyridine derivative with methyl groups at different positions.

Uniqueness

2,2’-Bipyridine, 4,4’-bis(trifluoromethyl)- is unique due to the presence of trifluoromethyl groups, which enhance its electron-withdrawing properties. This modification significantly affects the compound’s reactivity and stability, making it particularly useful in photocatalysis and other advanced applications .

Properties

IUPAC Name

4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F6N2/c13-11(14,15)7-1-3-19-9(5-7)10-6-8(2-4-20-10)12(16,17)18/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFOMEQIMPYKURW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(F)(F)F)C2=NC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80476648
Record name 2,2'-Bipyridine, 4,4'-bis(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80476648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142946-79-0
Record name 2,2'-Bipyridine, 4,4'-bis(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80476648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the incorporation of btfmb as a ligand affect the photophysical properties of ruthenium(II) complexes?

A1: Btfmb exhibits strong electron-withdrawing properties due to the presence of trifluoromethyl groups. When coordinated to ruthenium(II) centers, btfmb significantly influences the complex's frontier orbital energies. This results in a shift of the metal-to-ligand charge transfer (MLCT) transition to higher energies compared to analogous complexes with electron-donating ligands like 4,4'-dimethyl-2,2'-bipyridine (dmbpy). Furthermore, the electron-withdrawing nature of btfmb facilitates thermal accessibility of the triplet metal-centered (3MC) state from the photochemically generated 3MLCT excited state, enhancing photoreactivity. []

Q2: Can you elaborate on the role of btfmb in mediating photoinduced proton-coupled electron transfer (PCET) reactions?

A2: Btfmb, when incorporated into ruthenium(II) complexes, has demonstrated its ability to participate in PCET reactions. Studies have shown that photoexcitation of a ruthenium(II) complex containing btfmb, in the presence of phenols and a base like pyridine, can lead to concerted electron and proton transfer. [] Interestingly, the kinetics of these reactions were found to correlate with the thermodynamic driving force, supporting the concept of thermodynamic equivalence between single-reagent hydrogen-atom acceptors and separate electron/proton acceptors. []

Q3: What is the significance of btfmb in the development of luminescent probes based on lanthanides?

A3: Btfmb acts as a valuable scaffold for constructing lanthanide-based luminescent probes. For instance, the complex formed with terbium and dysprosium ions, [RE(btfmb)2]– (RE = Tb, Dy), exhibits lanthanide-centered luminescence in aqueous solutions. [] This property, combined with the paramagnetic nature of these lanthanide ions, allows for applications like paramagnetically enhanced (19)F NMR probes.

Q4: How does btfmb contribute to the design of supramolecular photocatalysts for CO2 reduction?

A4: Btfmb plays a crucial role in dictating the photocatalytic activity of Ru(II)-Re(I) binuclear complexes designed for CO2 reduction. Studies have revealed that the presence of btfmb, compared to other ligands like dmbpy, leads to a significant enhancement in photocatalytic activity and extends the system's response into the visible light region. [] This improvement is attributed to the efficient electron transfer from the Ru moiety to the Re catalytic center, facilitated by the bridging ligand and the electronic properties of btfmb.

Q5: What are the structural characteristics of 4,4'-Bis(trifluoromethyl)-2,2'-bipyridine?

A5: this compound has the molecular formula C12H6F6N2 and a molecular weight of 292.18 g/mol. Spectroscopically, it can be characterized using techniques like NMR (1H, 13C, 19F) and UV-Vis spectroscopy. The presence of specific peaks in these spectra confirms its structure and purity.

Q6: Are there any studies exploring the structure-activity relationship (SAR) of compounds related to btfmb?

A6: While specific SAR studies focusing solely on btfmb derivatives might be limited, research on structurally related ruthenium(II) complexes sheds light on how modifications can impact activity. For example, replacing bpy with btfmb in Ru(II) oligothienyl complexes was found to influence their photophysical and electrochemical properties, leading to enhanced phototoxicity towards melanoma cells. [] This highlights the potential of modifying the btfmb scaffold to fine-tune the properties and biological activity of resulting complexes.

Q7: What analytical methods are commonly employed to study btfmb and its complexes?

A7: Characterization of btfmb and its metal complexes frequently involves techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, UV-Vis spectroscopy, electrochemistry (cyclic voltammetry), and X-ray crystallography. [, , ] For studying photophysical and photochemical properties, researchers employ time-resolved and steady-state luminescence spectroscopy, as well as transient absorption spectroscopy. [, ]

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